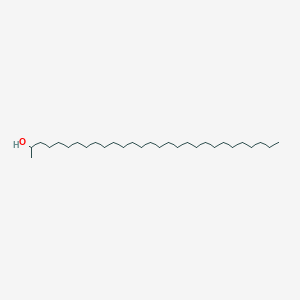
Nonacosan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacosan-2-OL is a long-chain alcohol with the molecular formula C29H60O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. This compound is found in the epicuticular waxes of various plants, where it plays a role in protecting plant surfaces from environmental stressors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonacosan-2-OL can be synthesized through several methods. One common approach involves the reduction of nonacosan-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by purification through techniques like column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Nonacosan-2-OL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to nonacosan-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to nonacosane using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various halogenating agents for converting the hydroxyl group to a halide.
Major Products
Oxidation: Nonacosan-2-one.
Reduction: Nonacosane.
Substitution: Nonacosan-2-halide.
Applications De Recherche Scientifique
Nonacosan-2-OL has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain alcohols and their properties.
Biology: Investigated for its role in plant physiology, particularly in the formation of epicuticular waxes.
Medicine: Explored for potential antimicrobial properties.
Industry: Utilized in the development of biodegradable polymers and as an additive in cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of Nonacosan-2-OL involves its interaction with lipid membranes. In plants, it contributes to the formation of a protective barrier on the surface, reducing water loss and providing resistance against pathogens. The molecular targets include the lipid bilayers of cell membranes, where this compound integrates and stabilizes the structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonacosan-10-OL: Another long-chain alcohol found in plant waxes, differing in the position of the hydroxyl group.
Nonacosan-2-one: The oxidized form of Nonacosan-2-OL.
Nonacosane: The fully reduced form of this compound.
Uniqueness
This compound is unique due to its specific position of the hydroxyl group, which influences its physical and chemical properties. This positional specificity affects its melting point, solubility, and reactivity compared to other long-chain alcohols.
Propriétés
Numéro CAS |
241140-68-1 |
|---|---|
Formule moléculaire |
C29H60O |
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
nonacosan-2-ol |
InChI |
InChI=1S/C29H60O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(2)30/h29-30H,3-28H2,1-2H3 |
Clé InChI |
PFLIRJQGEGKFCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
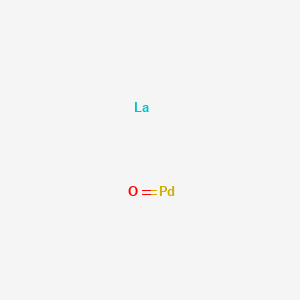
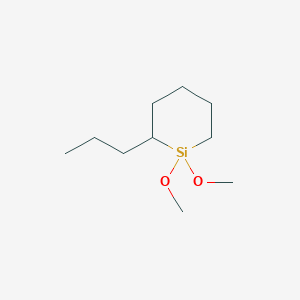
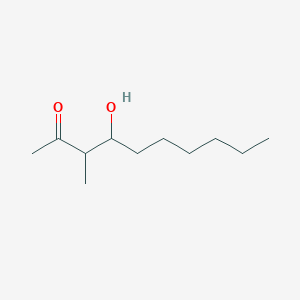

![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
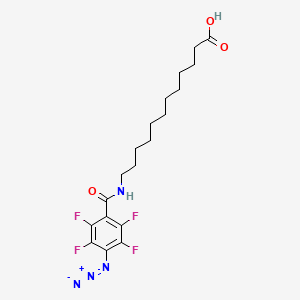
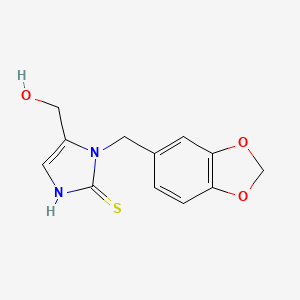
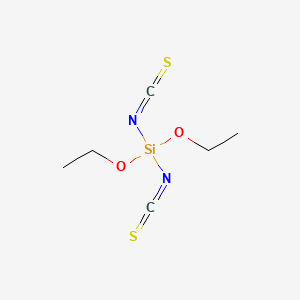
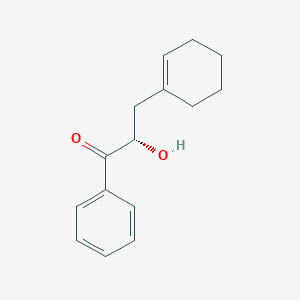
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
